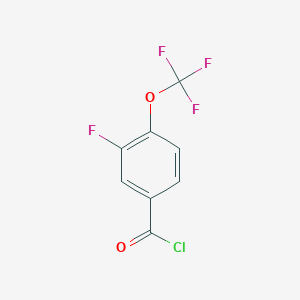

3-Fluoro-4-(trifluoromethoxy)benzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-4-(trifluoromethoxy)benzoyl chloride is an organic building block . It is a clear, colorless liquid . Its molecular formula is C8H3ClF4O2 .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride can be viewed using Java or Javascript . The molecular weight is 242.555 Da .Physical And Chemical Properties Analysis

3-Fluoro-4-(trifluoromethoxy)benzoyl chloride is a clear, colorless liquid . Its density and refractive index values have been reported .Scientific Research Applications

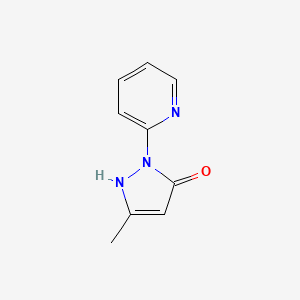

Synthesis of Quinazolinones

3-Fluoro-4-(trifluoromethoxy)benzoyl chloride is utilized in the one-step synthesis of 4(3H)-quinazolinones. This process involves cyclocondensation with 2-amino-N-heterocycles and has been found to yield moderate results with various combinations of benzoyl chlorides and 2-amino-N-heterocycles. Interestingly, some of the quinazolinones synthesized using this method have shown moderate activity against tumor cell lines (Deetz et al., 2001).

Synthesis of Benzophenone Derivatives

Another significant application is in the synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone. A one-pot, highly selective synthesis suitable for industrial scale-up has been developed, where fluorination of 4-(trichloromethoxy)benzoyl chloride with HF to 4-(chlorodifluoromethoxy)benzoyl fluoride is followed by an in situ Friedel–Crafts reaction (Karrer et al., 2000).

Development of Hybrid Polymers

This chemical also plays a role in the creation of novel fluoropolymer functionalized silsesquioxanes for nanoscale architecture of hybrid composites. The process includes condensation with octa(aminophenyl)silsesquioxane, yielding new fluoroolefin functionalized silsesquioxanes. These materials have potential applications in diverse nanocomposite applications, including low loss photonics (Suresh et al., 2004).

Friedel-Crafts Acylation Reactions

3-Fluoro-4-(trifluoromethoxy)benzoyl chloride is also used in solvent-free Friedel-Crafts acylation reactions. It's been tested for its effectiveness in acylation of fluorobenzene, demonstrating its utility in synthesizing a variety of benzene derivatives through catalytic processes (Jia et al., 2013).

Safety and Hazards

3-Fluoro-4-(trifluoromethoxy)benzoyl chloride is considered hazardous. It is a combustible liquid that causes severe skin burns and eye damage . It is advised not to breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

Mechanism of Action

Target of Action

3-Fluoro-4-(trifluoromethoxy)benzoyl chloride is an organic building block

Mode of Action

Benzoyl chloride compounds are typically used as acylating agents in organic synthesis, suggesting that this compound may interact with its targets through acylation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride. For instance, it should be handled in a well-ventilated place and kept away from open flames, hot surfaces, and sources of ignition . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name |

3-fluoro-4-(trifluoromethoxy)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-7(14)4-1-2-6(5(10)3-4)15-8(11,12)13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBPADDPEPISOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)F)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401253549 |

Source

|

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886499-09-8 |

Source

|

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.